2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C18H22O5S . It has a molecular weight of 350.44 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for the compound is1S/C18H22O5S/c1-16-7-9-18(10-8-16)24(19,20)23-14-13-21-11-12-22-15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
. The Canonical SMILES is CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC2=CC=CC=C2
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 350.4 g/mol . It has a XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water . The compound has no hydrogen bond donors and has 5 hydrogen bond acceptors . It has 10 rotatable bonds . The topological polar surface area is 70.2 Ų . The compound has 24 heavy atoms .Scientific Research Applications
Anti-Corrosive Properties
- Inhibition of Aluminium Corrosion : BOPAMS and BOBAMS, derivatives of 4-methylbenzenesulfonate, have been studied for their role as non-harmful inhibitors for aluminium corrosion in hydrochloric acid medium. These compounds exhibit effective anti-corrosive properties and follow a semi-chemisorption/physisorption mechanism (Nesane, Mnyakeni-Moleele, & Murulana, 2020).
- Mild Steel Corrosion Inhibition : Similar compounds have been evaluated for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid, displaying high inhibition efficiency and strong interaction with mild steel surfaces (Nesane, Mnyakeni-Moleele, & Murulana, 2021).
Antimicrobial and Antioxidant Activity
- Synthesis of Quinazolinone Derivatives : Research on 4-methylbenzenesulfonate derivatives includes the preparation of novel quinazolinone derivatives, which have shown promise in antimicrobial activity testing (Habib, Hassan, & El‐Mekabaty, 2013).
- Antioxidant Activity in Lubricating Oils : Certain compounds like 4-methylbenzenesulfonate have been synthesized and evaluated as antioxidants for lubricating oils, showing high antioxidant activity and effectiveness in different concentrations (Habib, Hassan, & El‐Mekabaty, 2014).
Nanomedicine and Drug Delivery
- PEGylated Poly(diselenide-phosphate) Nanogel : A redox-responsive nanogel featuring 4-methylbenzenesulfonate side groups was designed for potential use in cancer therapy. This nanogel shows easy endocytosis by tumor cells and effective inhibition of cancer cell proliferation (Li et al., 2015).
Safety and Hazards
The compound is associated with the GHS07 pictogram . The signal word for the compound is 'Warning’ . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Mechanism of Action
Target of Action
It is known that this compound is often used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic molecules.
Mode of Action
2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is a PEG linker containing a tosyl group and a benzyl protecting group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound can form covalent bonds with its targets, altering their structure and function.
Biochemical Pathways
Given its role as a reagent in organic synthesis , it can be inferred that it may participate in various biochemical reactions, depending on the specific context of its use.
Pharmacokinetics
Its hydrophilic peg spacer could potentially increase its water solubility, which might influence its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and biochemical pathways it interacts with. As a reagent in organic synthesis , its primary effect would likely be the modification of target molecules, potentially altering their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C in an inert atmosphere , suggesting that temperature and oxygen levels could affect its stability. Furthermore, the pH and ionic strength of the solution it is in could influence its reactivity.
Biochemical Analysis
Biochemical Properties
The compound, 2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate, is often used as a reagent and intermediate in organic synthesis, participating in various synthetic pathways
Molecular Mechanism
It is known to participate in various synthetic pathways in organic synthesis, potentially acting as a protecting group . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking.
Properties
IUPAC Name |
2-(2-phenylmethoxyethoxy)ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S/c1-16-7-9-18(10-8-16)24(19,20)23-14-13-21-11-12-22-15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEMXFVBUWGQRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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